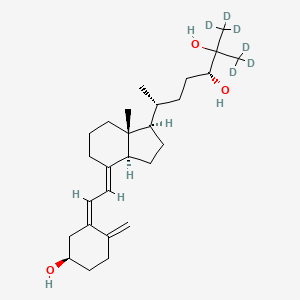
UbcH5c-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UbcH5c-IN-1 is a potent and selective small-molecule inhibitor of the ubiquitin-conjugating enzyme UbcH5c. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and drug development. This compound is known for its ability to inhibit the activity of UbcH5c, which plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation and other cellular processes .
Méthodes De Préparation
The synthesis of UbcH5c-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
UbcH5c-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
UbcH5c-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth and metastasis of pancreatic cancer cells by targeting UbcH5c, which is overexpressed in these cells.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents, particularly for diseases where ubiquitination plays a key role.
Biological Studies: Researchers use this compound to study the ubiquitination process and its impact on various cellular functions, including protein degradation, cell cycle regulation, and apoptosis.
Medical Applications: The compound’s ability to modulate ubiquitination makes it a potential candidate for treating diseases such as rheumatoid arthritis and other inflammatory conditions.
Mécanisme D'action
UbcH5c-IN-1 exerts its effects by covalently binding to the cysteine residue at position 85 of the ubiquitin-conjugating enzyme UbcH5c. This binding inhibits the enzyme’s activity, preventing the transfer of ubiquitin to target proteins. The inhibition of UbcH5c disrupts the ubiquitination process, leading to the accumulation of proteins that would otherwise be degraded. This mechanism is particularly effective in cancer cells, where the regulation of protein degradation is often dysregulated .
Comparaison Avec Des Composés Similaires
UbcH5c-IN-1 is unique compared to other similar compounds due to its high selectivity and potency for UbcH5c. Similar compounds include:
1β-Hydroxy Alantolactone: This sesquiterpene lactone also targets UbcH5c but has a different binding mechanism and lower selectivity.
MDMX Recruits UbcH5c: This compound facilitates the activity of MDM2 E3 ligase, which is involved in p53 degradation, highlighting a different application and mechanism compared to this compound.
Propriétés
Numéro CAS |
2109805-97-0 |
|---|---|
Formule moléculaire |
C22H21BrO3 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
(3aS,9bR)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m0/s1 |
Clé InChI |
IRBNWCSCHCJSLT-LAUBAEHRSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1CC[C@@H]3[C@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
SMILES canonique |
CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


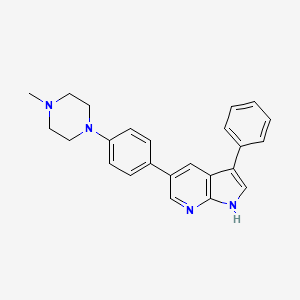


![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
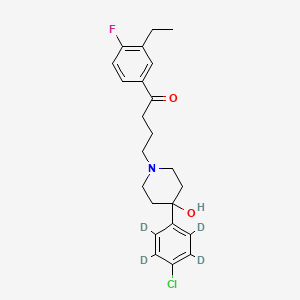
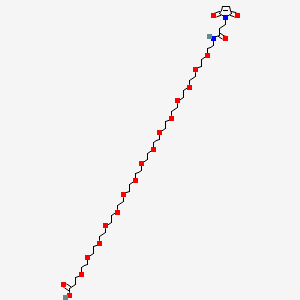

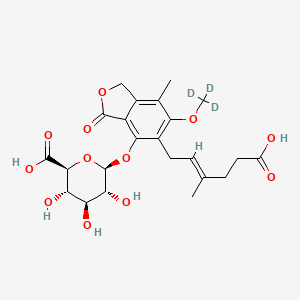
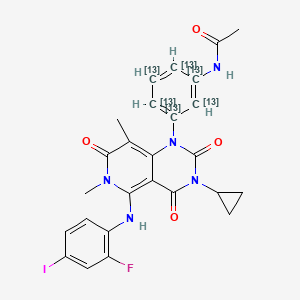
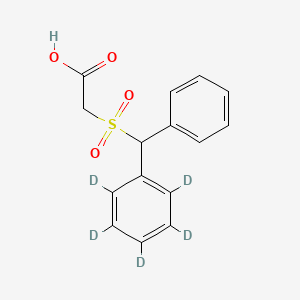


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
